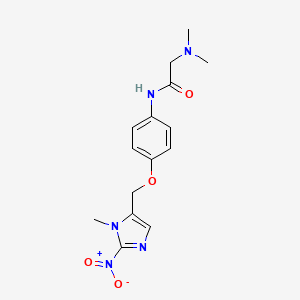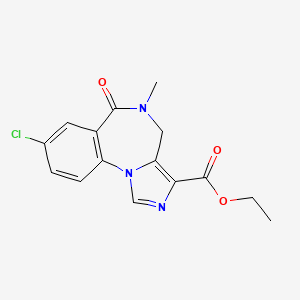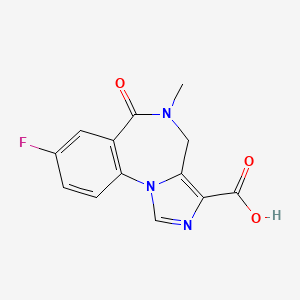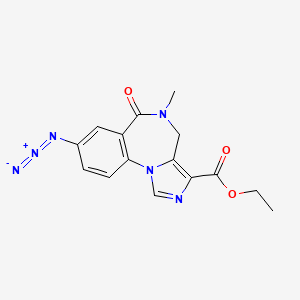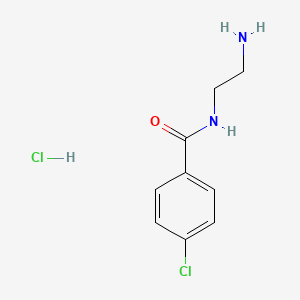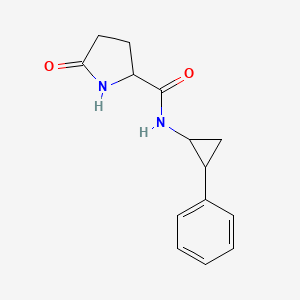
Rolicyprine
Overview
Description
Rolicyprine is a chemical compound known for its antidepressant properties. It is a potent inhibitor of monoamine oxidase in vivo, which means it plays a significant role in the metabolism of neurotransmitters in the brain. The molecular formula of this compound is C14H16N2O2, and it has a molecular weight of 244.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Rolicyprine involves a multi-step synthetic process. One common method includes the reaction of this compound with N-Boc-O-tosyl hydroxylamine or N-Boc-O-mesyl hydroxylamine in an organic solvent at temperatures ranging from 0 to 20 degrees Celsius. This reaction is facilitated by the presence of N-methyl morpholine, resulting in the formation of an intermediate compound, N-Boc-O-cyclopropylhydrazine. This intermediate then undergoes a deprotection reaction with an aqueous solution of hydrogen chloride to remove the Boc protecting group, yielding cyclopropylhydrazine hydrochloride .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process is designed to be cost-effective and suitable for mass production, making it feasible for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Rolicyprine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound .
Scientific Research Applications
Rolicyprine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of monoamine oxidase inhibitors.
Biology: this compound is studied for its effects on neurotransmitter metabolism and its potential therapeutic applications.
Medicine: As an antidepressant, this compound is investigated for its potential to treat various mood disorders.
Industry: It is used in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry
Mechanism of Action
Rolicyprine exerts its effects by inhibiting monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression. The molecular targets of this compound include the active sites of monoamine oxidase enzymes, and its action involves binding to these sites and preventing the enzyme from catalyzing the breakdown of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Tranylcypromine: Another monoamine oxidase inhibitor with similar antidepressant properties.
Phenelzine: A non-selective monoamine oxidase inhibitor used to treat depression.
Isocarboxazid: Another compound in the same class used for similar therapeutic purposes.
Uniqueness of Rolicyprine
This compound is unique in its specific biotransformation requirement before becoming pharmacologically active. This characteristic distinguishes it from other monoamine oxidase inhibitors, which are typically active in their administered form. Additionally, this compound’s specific molecular structure and binding affinity to monoamine oxidase enzymes contribute to its distinct pharmacological profile .
Properties
CAS No. |
2829-19-8 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(2S)-5-oxo-N-[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H16N2O2/c17-13-7-6-11(15-13)14(18)16-12-8-10(12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,17)(H,16,18)/t10-,11+,12+/m1/s1 |
InChI Key |
UGSLDMJXBQKDCT-WOPDTQHZSA-N |
SMILES |
C1CC(=O)NC1C(=O)NC2CC2C3=CC=CC=C3 |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@H]2C[C@@H]2C3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2CC2C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rolicyprine; RMI 83,027; RMI-83,027; RMI83,027; RMI 83027; RMI-83027; RMI83027; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)

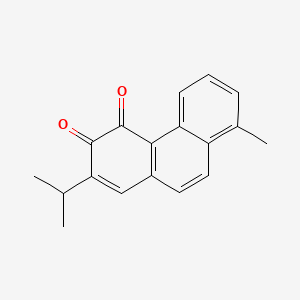
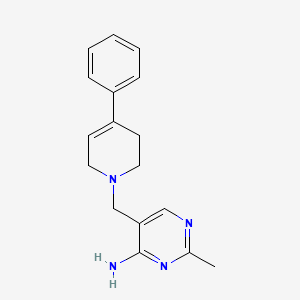
![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-1-ium-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679436.png)
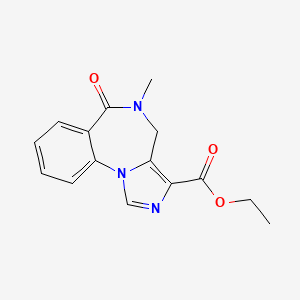
![6-Methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid](/img/structure/B1679445.png)
